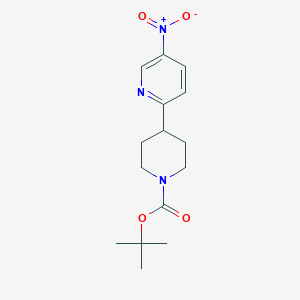

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)13-5-4-12(10-16-13)18(20)21/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDECZLLXHHGXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

| Component | Amount (g/mmol) | Role |

|---|---|---|

| 2-Bromo-5-nitropyridine | 11.39 g (56.1 mmol) | Electrophilic aromatic substrate |

| Piperidine-1-carboxylic acid tert-butyl ester (Boc-piperidine) | 11.5 g (61.7 mmol) | Nucleophile |

| Potassium carbonate | 8.53 g (61.7 mmol) | Base |

| Tetrabutylammonium iodide | 1.04 g (0.05 mmol) | Phase-transfer catalyst |

| Dimethyl sulfoxide (DMSO) | 100 mL | Solvent |

Experimental Procedure

- The reactants 2-bromo-5-nitropyridine, potassium carbonate, tetrabutylammonium iodide, and Boc-piperidine are combined in dimethyl sulfoxide.

- The mixture is gently warmed to 50°C and stirred for 3 hours.

- After completion, the reaction mixture is cooled to room temperature overnight.

- The reaction mixture is diluted with ethyl acetate (200 mL), and the inorganic salts are filtered off.

- The ethyl acetate is evaporated to remove solvents, leaving a DMSO solution.

- Water is added to the DMSO solution, causing precipitation of the product.

- The precipitate is filtered, washed with water, and dried under vacuum in an oven.

- The product obtained is this compound as a light orange solid.

Yield and Characterization

- Yield: 93%

- Physical Appearance: Light orange solid

- Characterization by Proton Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.47 | singlet (s) | 9H | tert-butyl group protons |

| 3.55 | multiplet (m) | 4H | Piperidine ring methylene protons |

| 3.75 | multiplet (m) | 4H | Piperidine ring methylene protons |

| 6.55 | doublet (d) | 1H | Pyridine proton (H at C-3) |

| 8.21 | doublet of doublets (dd) | 1H | Pyridine proton (H at C-4) |

| 9.03 | doublet (d) | 1H | Pyridine proton (H at C-6) |

Reaction Mechanism Insights

- The reaction is a nucleophilic aromatic substitution where the nitrogen of the Boc-protected piperidine attacks the 2-bromo position of the 5-nitropyridine ring.

- Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

- Tetrabutylammonium iodide serves as a phase-transfer catalyst, facilitating the transfer of ionic species in the DMSO solvent.

- The reaction temperature of 50°C is optimal to promote the substitution without decomposing sensitive groups.

Summary Table of Preparation Method

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Reactants | 2-Bromo-5-nitropyridine + Boc-piperidine | Starting materials |

| Base and Catalyst | Potassium carbonate, tetrabutylammonium iodide | Facilitate nucleophilic substitution |

| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |

| Temperature | 50°C | Optimal for reaction |

| Reaction Time | 3 hours + overnight cooling | Complete reaction and crystallization |

| Workup | Dilution with ethyl acetate, filtration, evaporation | Removal of salts and solvents |

| Precipitation | Addition of water | Product isolation |

| Drying | Vacuum oven | Pure solid product |

| Yield | 93% | High efficiency |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(5-Aminopyridin-2-yl)piperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-(5-Nitropyridin-2-yl)piperidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Comparisons

Core Heterocycle :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 193902-78-2) exhibit higher polarity due to the additional nitrogen atom, enhancing solubility in polar solvents compared to piperidine analogs .

- Indazole vs. Pyridine : Indazole-containing analogs (e.g., ) introduce a bicyclic system, improving planarity and π-π stacking interactions in biological targets .

- Substituent Effects: Nitro vs. Amino Groups: The nitro group in the target compound reduces electron density on the pyridine ring, favoring electrophilic substitution. In contrast, amino-substituted analogs (e.g., CAS 1198408-35-3) participate in hydrogen bonding and are prone to diazotization or cross-coupling reactions . Methoxy vs. Isopropoxy Groups: Methoxy substituents (e.g., ) moderately enhance solubility, while isopropoxy groups () significantly increase lipophilicity, impacting membrane permeability .

- Halogen vs.

Biological Activity

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21N3O5

- Molecular Weight : 323.35 g/mol

- CAS Number : 346665-40-5

Research indicates that compounds similar to tert-butyl 4-(5-nitropyridin-2-yl)piperidine derivatives exhibit various biological activities, primarily through the inhibition of specific kinases and receptors. For example, a study on related compounds demonstrated their ability to inhibit ERK5 kinase activity, which is crucial for cell signaling pathways involved in proliferation and survival .

Inhibition Studies

- Kinase Inhibition : The compound has been studied for its effects on various kinases. In particular, it was noted that modifications on the piperidine ring could enhance potency against specific targets like ERK5, with some derivatives showing improved selectivity and reduced off-target effects .

- Cellular Assays : In vitro assays have shown that certain derivatives demonstrate significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties. For instance, compounds with similar structural motifs exhibited IC50 values in the nanomolar range against HeLa cells .

- Metabolism and Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that they are rapidly metabolized in liver microsomes, impacting their bioavailability and therapeutic efficacy. Notably, the presence of a nitro group on the pyridine ring may influence metabolic stability and interaction with cytochrome P450 enzymes .

Case Studies

Several studies have highlighted the biological relevance of tert-butyl 4-(5-nitropyridin-2-yl)piperidine derivatives:

- Study on ERK5 Inhibitors : A study optimized the potency and pharmacokinetics of ERK5 inhibitors derived from similar scaffolds. The results indicated that introducing specific substituents could enhance binding affinity and selectivity, with some compounds achieving oral bioavailability above 40% in mouse models (Table 1) .

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| 34b | 14 | 0.6 | 80 | 42 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate, and what methodological considerations are critical for ensuring high yield and purity?

- Answer : The synthesis typically involves coupling a 5-nitropyridine derivative with a piperidine carboxylate precursor. For example, tert-butyl 4-aminopiperidine-1-carboxylate reacts with 5-nitropyridine-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under anhydrous conditions . Key considerations include:

- Stoichiometric balance : Use 1.2 equivalents of DCC to ensure complete activation of the carboxylic acid.

- Anhydrous environment : Conduct reactions under nitrogen to prevent hydrolysis.

- Purification : Employ column chromatography (ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Answer : Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, nitro group absence of protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 349.14) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What safety protocols are recommended when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, safety goggles, and respiratory protection (N95 masks) to avoid inhalation of particulates .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Emergency measures : Ensure access to eyewash stations and emergency showers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry tools resolve structural ambiguities in spectroscopic data for this compound?

- Answer :

- Density Functional Theory (DFT) : Predict NMR chemical shifts (e.g., nitro group deshielding effects) and optimize molecular geometries for comparison with X-ray crystallography data refined using SHELXL .

- Molecular dynamics : Simulate conformational flexibility if NMR data suggests multiple rotamers (e.g., piperidine ring puckering) .

Q. How can reaction conditions be optimized for the coupling step to maximize yield?

- Answer :

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., DMAP-catalyzed acylurea formation) .

- Catalyst loading : Use 0.1 equivalents of DMAP to reduce costs while maintaining efficiency.

- Workup : Filter off dicyclohexylurea byproducts before chromatography. Typical yields exceed 75% under optimized conditions .

Q. What role does the nitro group play in the compound’s biological activity, and how is this studied experimentally?

- Answer :

- Electrophilic interactions : The nitro group enhances reactivity with nucleophilic enzyme residues (e.g., cysteine in kinase targets).

- Activity assays : Measure IC₅₀ values via in vitro enzyme inhibition assays (e.g., kinase profiling at 10 µM compound concentration) .

- Structural studies : Co-crystallize the compound with target enzymes and refine structures using SHELX to identify binding modes .

Q. How do researchers address contradictions between spectroscopic data and expected structural outcomes?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.